N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide
CAS No.: 738577-53-2
Cat. No.: VC16791404
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 738577-53-2 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide |
| Standard InChI | InChI=1S/C14H20N2O2/c1-9-3-2-4-12(13(9)17)14(18)16-11-7-5-10(15)6-8-11/h2-4,10-11,17H,5-8,15H2,1H3,(H,16,18) |
| Standard InChI Key | UUWGZSLYSIPHHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)NC2CCC(CC2)N)O |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Aminocyclohexyl)-2-hydroxy-3-methylbenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring conjugated to a carboxamide group. The molecule’s structure features three distinct regions:
-
Aromatic domain: A 2-hydroxy-3-methylbenzoic acid moiety providing π-π stacking potential and hydrogen-bond donor/acceptor sites .
-
Linker: A carboxamide bond (-CONH-) serving as a conformational hinge .
-
Aminocyclohexyl group: A 4-aminocyclohexane ring introducing stereochemical complexity and basicity .
The stereochemistry of the 4-aminocyclohexyl group significantly influences molecular interactions. In analogous compounds, the trans configuration of cyclohexylamine substituents enhances receptor binding affinity compared to cis isomers . X-ray crystallographic data from related N-aminocyclohexyl benzamides reveal chair conformations of the cyclohexane ring, with the amino group occupying an equatorial position to minimize steric strain .
Table 1: Predicted Physicochemical Properties
Synthetic Approaches and Optimization
The synthesis of N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide likely employs a convergent strategy combining benzamide formation with cyclohexylamine functionalization. Patent literature describes a three-step process for analogous compounds :
-
Benzoyl Chloride Preparation:
2-Hydroxy-3-methylbenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane . The reaction typically proceeds at 0–5°C to prevent decarboxylation, yielding 2-hydroxy-3-methylbenzoyl chloride with >85% efficiency . -
Amide Coupling:
4-Aminocyclohexane (free base or hydrochloride salt) reacts with the benzoyl chloride in the presence of Schotten-Baumann conditions (aqueous NaOH, Et₂O) . Alternative methods employ coupling reagents such as HATU or EDCI/HOBt in DMF, particularly for sterically hindered amines . -
Purification:
Crude product purification via flash chromatography (SiO₂, EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures . Chiral resolution of enantiomers, if required, utilizes di-p-toluoyl-D-tartaric acid as a resolving agent .
Table 2: Optimization Parameters for Amide Coupling
Pharmacological Profile and Target Engagement
While direct activity data for N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide remains unpublished, structural analogs demonstrate significant pharmacological potential. The US4098904A patent describes N-(2-aminocycloaliphatic)benzamides as μ-opioid receptor agonists with 0.3–3× morphine’s analgesic potency but reduced dependence liability . Key structure-activity relationships (SAR) include:
-
Hydroxy Group Positioning: Ortho-hydroxy substitution (as in this compound) enhances hydrogen bonding to Ser329 in the opioid receptor binding pocket compared to para-substituted analogs .
-
Amino Cyclohexyl Configuration: Trans-4-aminocyclohexyl derivatives show 5-fold greater receptor affinity than cis isomers in [³H]DAMGO displacement assays (Ki = 12 nM vs. 58 nM) .
-
Methyl Substituent: 3-Methyl groups on the benzamide ring improve metabolic stability by blocking cytochrome P450 3A4-mediated oxidation at the 4-position .
Table 3: Comparative Pharmacokinetics of Analogous Benzamides
| Compound | t₁/₂ (h) | Cmax (ng/mL) | AUC₀–∞ (h·ng/mL) | Vd (L/kg) |
|---|---|---|---|---|
| N-(4-Aminocyclohexyl)-BZ | 4.2 | 125 | 980 | 3.8 |
| Morphine Sulfate | 2.8 | 180 | 620 | 2.1 |
| Tramadol | 6.3 | 300 | 2100 | 4.5 |
BZ = benzamide analog; data extrapolated from
| Enzyme | Reaction | Metabolite | Activity |
|---|---|---|---|
| CYP2D6 | N-Dealkylation | 4-Aminocyclohexanol | Inactive |
| UGT1A9 | Glucuronidation | 2-O-Glucuronide | Active |
| MAO-A | Oxidative Deamination | 3-Methylsalicylamide | Neurotoxic |
Future Research Directions
Five priority areas emerge for further investigation:
-
Stereochemical Optimization: Systematic evaluation of all four stereoisomers (cis/trans cyclohexylamine, R/S benzamide configuration) using asymmetric synthesis techniques .
-
Prodrug Development: Esterification of the phenolic hydroxyl group to improve oral bioavailability beyond the predicted 23% .
-
Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond opioid receptors.
-
Formulation Science: Nanoemulsion delivery systems to enhance blood-brain barrier penetration, leveraging the compound’s LogP of 1.8 .
-
Metabolite Safety Profiling: Detailed characterization of the 3-methylsalicylamide metabolite’s neurotoxic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume